K-832

Oral Drug Delivery Bioavailability Enhancement Supercritical Fluid Technology

K-832 addresses the challenge of studying multi-cytokine inflammatory crosstalk with a single orally active small molecule. Unlike single-target biologics, it simultaneously inhibits IL-1β secretion, TNF-α, and antagonizes IL-6R-three pathways central to rheumatoid arthritis pathology. Its poor aqueous solubility necessitates formulation-aware procurement. • scCO₂/silica (Sylysia 350) formulation delivers 8.3× AUC & 13.3× Cmax enhancement over crystalline drug for max oral exposure. • 70.2% dissolution in 5 min from optimized porous silica vs. negligible release from physical mixture. • Phase 2 clinical candidate for RA; ideal benchmark compound for BCS Class II delivery system evaluation.

Molecular Formula C24H19ClN2OS
Molecular Weight 418.9 g/mol
Cat. No. B1241118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-832
Synonyms2-benzyl-5-(4-chlorophenyl)-6-(4-(methylthio)phenyl)-2H-pyridazin-3-one
K 832
K-832
K832 cpd
Molecular FormulaC24H19ClN2OS
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=NN(C(=O)C=C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
InChIInChI=1S/C24H19ClN2OS/c1-29-21-13-9-19(10-14-21)24-22(18-7-11-20(25)12-8-18)15-23(28)27(26-24)16-17-5-3-2-4-6-17/h2-15H,16H2,1H3
InChIKeyHEUAVAATAFEENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





K-832 Multi-Target Anti-Inflammatory Compound


K-832 (CAS: 225666-85-3), chemically defined as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one [1], is a small-molecule drug candidate with a multi-target mechanism of action against key pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), as well as acting as an IL-6 receptor antagonist [2]. Its development has advanced to Phase 2 clinical trials [3], demonstrating its potential as a therapeutic agent for inflammatory conditions. Notably, K-832 is characterized by its poor aqueous solubility, a physicochemical property that has been the primary focus of extensive formulation research to enhance its oral bioavailability [1].

1
Multi-target inflammatory pathway probe Reported inhibition of IL-1β, TNF-α and IL-6R antagonist activity for pathway cross-talk studies.
2
Formulation-dependent oral exposure context Poor aqueous solubility makes silica carrier and processing method critical for achieving consistent oral exposure in rodent models.
3
Clinical-stage tool compound Phase 2 trial history provides human pharmacokinetic and tolerability endpoint context for translational pharmacology research.

K-832 Distinction from IL-1β Inhibitors


K-832 distinguishes itself from other IL-1β pathway modulators through its unique combination of a specific multi-target profile (IL-1β, TNF-α, IL-6R) and a distinct formulation-dependent pharmacokinetic signature [1]. Unlike biologic agents like anakinra or canakinumab that target only IL-1, K-832's oral small-molecule nature allows for a different route of administration and potentially a broader anti-inflammatory effect [2]. Furthermore, its poor aqueous solubility necessitates specialized formulation techniques to achieve therapeutic oral bioavailability. Simple substitution with another small-molecule anti-inflammatory agent, even one with an overlapping target, would not account for K-832's specific dissolution kinetics and in vivo performance, which have been quantifiably optimized through advanced drug delivery technologies [3]. This renders direct interchange without considering formulation and multi-target activity scientifically unsound.

K-832 (target)
Oral small molecule targeting IL-1β, TNF-α, IL-6R simultaneously; dissolution and absorption heavily dependent on silica carrier formulation.
Biologic IL-1 inhibitors (e.g. anakinra)
Injectable protein-based agents with single-cytokine mechanism; oral multi-target profile and carrier-specific PK may not transfer.
Risk: simple target-class substitution ignores formulation-specific dissolution kinetics and multi-pathway effects. Carrier choice (porous vs. non-porous silica) influences exposure and may not replicate reported PK profiles.

K-832 Comparative Evidence


Oral Bioavailability: scCO2 vs. DCM

The oral bioavailability of K-832 is critically dependent on formulation. The scCO2-processed K-832-silica formulation demonstrated a significantly higher plasma exposure compared to both crystalline K-832 and a formulation prepared using dichloromethane (DCM). Specifically, the AUC and Cmax for the scCO2 formulation were 8.3-fold and 13.3-fold greater than those of crystalline K-832, respectively, while the DCM formulation achieved only 5.0-fold and 8.3-fold improvements [1].

Oral bioavailability
Head-to-head
scCO2 formulation AUC 8.3×, Cmax 13.3× vs. crystal
DCM formulation AUC 5.0×, Cmax 8.3× vs. crystal
Reported plasma exposure improvement context; scCO2 processing raised relative bioavailability over DCM method.
Rat in vivo absorption model; formulation choice strongly influences AUC/Cmax ranking.
Oral Drug Delivery Bioavailability Enhancement Supercritical Fluid Technology

Dissolution: Porous vs. Non-Porous Silica

The choice of silica carrier significantly impacts the dissolution rate of K-832. A formulation using porous silica (K-832-Sylysia 350) achieved a 70.2% drug release within 5 minutes in a dissolution test, whereas only 2.3% of K-832 was released from a physical mixture within 120 minutes. The K-832-Aerosil 200 formulation (non-porous silica) also showed a much faster dissolution than the physical mixture, but the porous silica formulation was the fastest [1]. Further in vivo testing confirmed that 1 and 1.5 hours post-administration, plasma concentrations of K-832 from the porous silica formulation were significantly higher (p<0.05) than from the non-porous silica formulation [2].

Dissolution rate
Head-to-head
70.2% in 5 min
porous silica (Sylysia 350)
vs. <3% for physical mixture over 120 min
Supports dissolution rate screening; porous silica carrier markedly accelerated early release.
USP apparatus; carrier type (porous vs. non-porous) may shift early absorption onset profile.
Pharmaceutics Drug Formulation Dissolution Enhancement

Amorphous Stability and Mesopore Size

The physical stability of amorphous K-832 is significantly influenced by the pore size of the silica carrier. A formulation using Sylysia 740 (2.5-nm-diameter pores) exhibited a much slower crystallization rate compared to a formulation using Sylysia 350 (21-nm-diameter pores) when stored under accelerated conditions (60°C/80% RH). This is attributed to the lower molecular mobility of K-832 confined within the smaller 2.5-nm pores, as confirmed by solid-state 13C NMR T(1ρ) measurements [1]. Furthermore, both formulations demonstrated stability for at least 14 months at room temperature [2].

Amorphous stability
Head-to-head
2.5‑nm pores (Sylysia 740): much slower crystallization; lower molecular mobility by 13C NMR T.
21‑nm pores (Sylysia 350): faster crystallization under 60°C/80% RH.
Both stable ≥14 months at room temperature.
Reported amorphous stability ranking; smaller mesopores correlated with slower crystallization.
Accelerated condition storage; pore size may influence long-term formulation shelf-life.
Pharmaceutical Stability Amorphous Formulation Solid-State Chemistry

K-832 Research and Industrial Applications


Preclinical Oral Bioavailability Optimization

For in vivo efficacy or pharmacokinetic studies where achieving maximum oral exposure of K-832 is paramount, procurement should specify the K-832-silica formulation prepared using supercritical CO2 (scCO2) with porous silica (e.g., Sylysia 350). This formulation has been quantifiably shown to provide an 8.3-fold increase in AUC and a 13.3-fold increase in Cmax over crystalline drug [1], directly addressing the compound's poor solubility and enhancing its suitability for oral administration in animal models.

Multi-Target Rheumatoid Arthritis Research

Research programs investigating the interplay of IL-1β, TNF-α, and IL-6 in rheumatoid arthritis pathology will find K-832 a valuable tool compound. Its unique profile as an orally active small molecule that inhibits these three distinct pathways simultaneously [2] differentiates it from biologics that typically target a single cytokine. Procurement should be based on this specific multi-target mechanism, which has been advanced to Phase 2 clinical trials for rheumatoid arthritis [3].

Amorphous Stability Formulation Development

Pharmaceutical scientists focused on developing stable amorphous solid dispersions for poorly soluble drugs can utilize K-832 as a model compound. Research has quantified that its physical stability against crystallization is significantly enhanced when confined within 2.5-nm silica mesopores (Sylysia 740) compared to larger 21-nm pores (Sylysia 350) [4]. Procurement of K-832 for these studies should consider the intended mesoporous carrier to ensure experimental outcomes align with established stability data.

Comparative Dissolution and Absorption Profiling

Laboratories conducting comparative analyses of drug delivery systems for BCS Class II drugs can use K-832 as a benchmark compound. Its dissolution rate has been shown to be highly responsive to formulation technique and carrier type, with a 70.2% release in 5 minutes from an optimized porous silica formulation versus negligible release from a physical mixture [1]. This makes it an ideal candidate for evaluating the performance of novel solubility-enhancing technologies.

Application
Selection Property
Validation Focus
Preclinical oral exposure studies
scCO2-processed silica formulation
Reported plasma exposure (AUC, Cmax) improvement context
Inflammatory pathway research
Multi-target IL-1β/TNF-α/IL-6R profile
Pathway-response endpoint context in RA models
Amorphous dispersion stability studies
Mesoporous silica carrier (pore size)
Crystallization rate ranking under accelerated conditions
Dissolution method comparison
Porous vs. non-porous silica carrier
Early dissolution endpoint comparison context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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